2-Amino-2-(4-ethylphenyl)acetonitrile 2-Amino-2-(4-ethylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 746571-09-5
VCID: VC2058075
InChI: InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3
SMILES: CCC1=CC=C(C=C1)C(C#N)N
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

2-Amino-2-(4-ethylphenyl)acetonitrile

CAS No.: 746571-09-5

Cat. No.: VC2058075

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(4-ethylphenyl)acetonitrile - 746571-09-5

Specification

CAS No. 746571-09-5
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name 2-amino-2-(4-ethylphenyl)acetonitrile
Standard InChI InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3
Standard InChI Key WYIGXKOCXUIPMW-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(C#N)N
Canonical SMILES CCC1=CC=C(C=C1)C(C#N)N

Introduction

Chemical Structure and Properties

2-Amino-2-(4-ethylphenyl)acetonitrile features a central carbon atom with three key substituents: an amino group (-NH₂), a cyano group (-CN), and a 4-ethylphenyl group. This arrangement creates a chiral center at the carbon connecting these groups, potentially leading to stereoisomeric forms of the compound.

Basic Identification

The compound is identified by the following specifications:

ParameterValue
Chemical Name2-Amino-2-(4-ethylphenyl)acetonitrile
CAS Number746571-09-5
Molecular FormulaC₁₀H₁₂N₂
AppearanceNot specified in available data

The compound's CAS registration (746571-09-5) confirms its recognition as a distinct chemical entity within research and commercial contexts .

Structural Analysis

The 4-ethylphenyl group provides a certain degree of lipophilicity to the molecule, while the amino group offers potential for hydrogen bonding and further derivatization. The nitrile group (-C≡N) serves as a versatile functional handle that can be transformed into various other functional groups, including amides, acids, and amines.

Related Compounds and Structural Analogues

Comparable Acetonitrile Derivatives

Several structurally related compounds provide insight into the potential properties and reactivity of 2-amino-2-(4-ethylphenyl)acetonitrile:

(2-Ethylphenyl)acetonitrile

This analogue (CAS: 74533-20-3) differs by lacking the amino group at the alpha position and having the ethyl substituent at the 2-position rather than the 4-position of the phenyl ring. It has a molecular weight of 145.20 g/mol and exhibits distinct chemical properties .

2-(4-Aminophenyl)acetonitrile

This compound (CAS: 3544-25-0) features an amino group on the phenyl ring rather than at the alpha position to the nitrile. It has a molecular weight of 132.163 g/mol and exhibits physical properties including:

  • Density: 1.1±0.1 g/cm³

  • Boiling Point: 312.0±0.0 °C at 760 mmHg

  • Melting Point: 45-48 °C

  • Flash Point: 136.3±20.9 °C

Comparative Properties Table

CompoundMolecular FormulaMolecular WeightStructural Distinction
2-Amino-2-(4-ethylphenyl)acetonitrileC₁₀H₁₂N₂~160 g/mol (estimated)Amino group at alpha position to nitrile, ethyl group at para position
(2-Ethylphenyl)acetonitrileC₁₀H₁₁N145.20 g/molNo amino group, ethyl at ortho position
2-(4-Aminophenyl)acetonitrileC₈H₈N₂132.163 g/molAmino group on phenyl ring, no ethyl group

Spectroscopic Data

For related aminoacetonitrile compounds, the following spectroscopic patterns have been observed and may provide insight into the spectroscopic properties of 2-amino-2-(4-ethylphenyl)acetonitrile:

NMR Characteristics

Related aminoacetonitrile compounds show distinctive patterns in ¹H NMR and ¹³C NMR:

  • ¹H NMR typically shows signals for aromatic protons between 6.5-7.5 ppm

  • Signals for methylene protons adjacent to the nitrile group appear around 4.0-4.5 ppm

  • Amino protons often appear as broad signals at variable chemical shifts

IR Spectroscopy

Expected characteristic IR absorption bands would include:

  • Nitrile (C≡N) stretch around 2200-2240 cm⁻¹

  • N-H stretching of the amino group around 3300-3500 cm⁻¹

  • Aromatic C-H stretching around 3000-3100 cm⁻¹

Applications and Research Uses

Chemical Research

2-Amino-2-(4-ethylphenyl)acetonitrile is primarily identified as a research chemical with potential applications in several areas :

Synthetic Intermediates

The compound's functional groups make it valuable as a building block in organic synthesis:

  • The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines

  • The primary amine is suitable for various coupling reactions

  • The ethylphenyl moiety provides opportunities for further functionalization

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